

Chemical structure and properties of 5,7-Dichlorokynurenic acid sodium salt.

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Compound of Interest

Compound Name: 5,7-Dichlorokynurenic acid sodium

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5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (DCKA) sodium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine coagonist site. Its high affinity and specificity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NMDA receptor in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization and application of **5,7-Dichlorokynurenic acid sodium** salt.

Chemical Structure and Identification

5,7-Dichlorokynurenic acid sodium salt is a synthetic derivative of kynurenic acid. The introduction of two chlorine atoms at the 5 and 7 positions of the quinoline ring significantly enhances its antagonist potency at the NMDA receptor glycine site.

Chemical Structure:



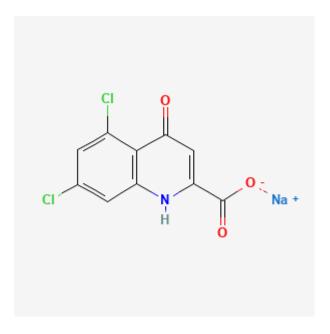


Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate[1][2]
CAS Number	1184986-70-6[2][3][4][5]
Molecular Formula	C10H4Cl2NNaO3[1][2][3][4]
Canonical SMILES	C1=C(C=C(C2=C1NC(=CC2=O)C(=O) [O-])Cl)Cl.[Na+][2]
InChI Key	VPRPMJHKWHCUFW-UHFFFAOYSA-M[1][2]
PubChem CID	44134672[1][2]

Physicochemical and Pharmacological Properties

The physicochemical properties of **5,7-Dichlorokynurenic acid sodium** salt are crucial for its handling, formulation, and experimental application. Its pharmacological properties define its biological activity and its utility in research.

Table 2: Physicochemical Properties



Property	Value	Reference
Molecular Weight	280.04 g/mol	[1][2][4][5]
Appearance	White solid	[5]
Purity	>99% (HPLC)	[2][5]
Solubility	Soluble to 100 mM in 1 eq. NaOH	[4][6]
Storage	Desiccate at room temperature or 2-8°C	[4][5]

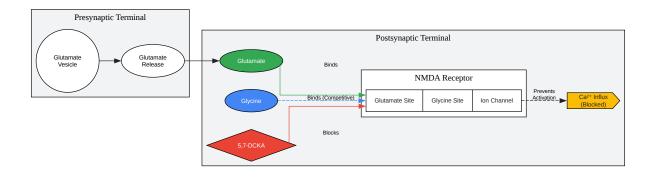
Table 3: Pharmacological Properties

Property	Value	Reference
Mechanism of Action	Competitive antagonist at the glycine site of the NMDA receptor	[4][6][7]
Binding Affinity (Ki)	79 nM vs. [3H]-glycine	[4][5][6][7]
Biological Activity	Potent NMDA receptor antagonist	[2][4][6]

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[8] For activation, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][9] **5,7-Dichlorokynurenic acid sodium** salt exerts its effect by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist and inhibiting receptor activation.[4][6][7] This leads to a reduction in calcium influx through the channel, which is the basis for its neuroprotective and anticonvulsant effects observed in preclinical studies.[10]





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Caption: Mechanism of 5,7-DCKA at the NMDA receptor.

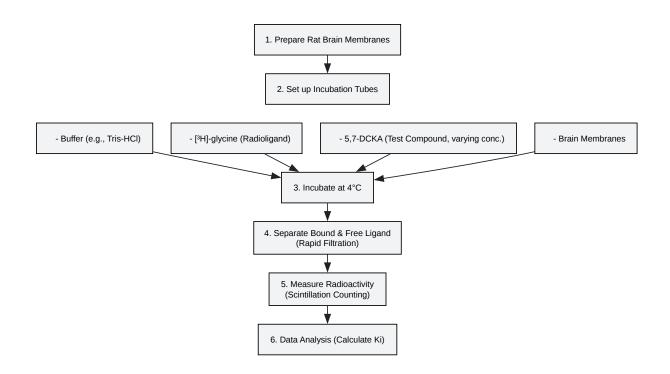
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **5,7-Dichlorokynurenic acid sodium** salt.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity (Ki) of **5,7- Dichlorokynurenic acid sodium** salt for the glycine binding site on the NMDA receptor using [³H]-glycine as the radioligand.





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Caption: Workflow for radioligand binding assay.

Materials:

- · Rat forebrain tissue
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- [3H]-glycine (specific activity ~40-60 Ci/mmol)
- 5,7-Dichlorokynurenic acid sodium salt



- Non-specific binding control: 1 mM Glycine
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Membrane Preparation:
 - Homogenize rat forebrains in ice-cold homogenization buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
 - Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.
 - The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., by Bradford assay).
- Binding Assay:
 - In a final volume of 500 μL of assay buffer, add:
 - 100 μL of brain membrane preparation (100-200 μg protein)
 - 50 μL of [³H]-glycine (final concentration ~10-20 nM)
 - 50 μL of varying concentrations of 5,7-Dichlorokynurenic acid sodium salt (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.
 - For non-specific binding, add 50 μL of 1 mM glycine.
 - Incubate the mixture on ice for 30 minutes.



· Filtration and Counting:

- Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
- Wash the filters rapidly with three 5 mL aliquots of ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

• Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of 5,7-DCKA that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of [^{3}H]-glycine and Kd is its dissociation constant.

Measurement of NMDA-Stimulated cGMP Accumulation in Cerebellar Slices

This protocol outlines a method to assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA-stimulated cyclic GMP (cGMP) production in rat cerebellar slices.[10]

Materials:

- Young rats (e.g., 8-10 days old)
- Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂
- NMDA
- 5,7-Dichlorokynurenic acid sodium salt
- cGMP enzyme immunoassay (EIA) kit



Procedure:

- Slice Preparation:
 - Rapidly dissect the cerebellum and prepare 400 μm thick sagittal slices using a vibratome in ice-cold Krebs-Henseleit buffer.
 - Allow the slices to recover in gassed buffer at room temperature for at least 60 minutes.
- Stimulation:
 - Pre-incubate individual slices in buffer containing the desired concentration of 5,7 Dichlorokynurenic acid sodium salt or vehicle for 20-30 minutes.
 - Stimulate the slices by adding NMDA (e.g., 100 μM) for 2-5 minutes.
- Termination and cGMP Measurement:
 - Terminate the reaction by rapidly transferring the slices to ice-cold 0.1 M HCl and homogenizing.
 - Centrifuge the homogenate and collect the supernatant.
 - Measure the cGMP concentration in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
 - Normalize the cGMP levels to the protein content of the pellet.

In Vivo Anticonvulsant Activity Assessment in Mice

This protocol describes a general procedure to evaluate the anticonvulsant effects of **5,7-Dichlorokynurenic acid sodium** salt in a mouse model of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.[11][12]

Materials:

- Male mice (e.g., Swiss Webster or C57BL/6)
- 5,7-Dichlorokynurenic acid sodium salt



- Vehicle (e.g., saline)
- Pentylenetetrazole (PTZ)
- Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection supplies

Procedure:

- Animal Preparation and Dosing:
 - Acclimatize mice to the experimental conditions.
 - Administer 5,7-Dichlorokynurenic acid sodium salt or vehicle via the desired route (e.g., i.c.v. due to poor blood-brain barrier penetration of kynurenic acid derivatives).[13]
 - Allow for a pre-treatment period (e.g., 15-30 minutes).
- Seizure Induction:
 - Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
- Observation and Scoring:
 - Immediately after PTZ administration, place the mouse in an observation chamber and record its behavior for 30 minutes.
 - Measure parameters such as:
 - Latency to the first myoclonic jerk.
 - Latency to the onset of generalized clonic seizures.
 - Duration of seizures.
 - Presence or absence of tonic hindlimb extension and mortality.
- Data Analysis:



- Compare the seizure parameters between the vehicle-treated and 5,7-DCKA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
- Determine the dose-response relationship and calculate the ED₅₀ (the dose that protects 50% of the animals from a specific seizure endpoint).

Conclusion

5,7-Dichlorokynurenic acid sodium salt is an invaluable tool for the study of NMDA receptor pharmacology. Its high potency and selectivity for the glycine co-agonist site allow for precise dissection of the roles of this receptor in a multitude of neurological processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the properties and effects of this important compound. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.

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